molecular formula C6H6O4SZn B086875 zinc;4-hydroxybenzenesulfonate CAS No. 127-82-2

zinc;4-hydroxybenzenesulfonate

Cat. No.: B086875
CAS No.: 127-82-2
M. Wt: 239.6 g/mol
InChI Key: OVKSISLQQUYEAI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Zinc Phenolsulfonate plays a significant role in biochemical reactions. It is involved in the regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .

Cellular Effects

Zinc Phenolsulfonate has notable effects on various types of cells and cellular processes. It influences cell function by improving the zinc/electrolyte interface stability, which suppresses the dendrite growth and side reactions . It also plays a role in the regulation of chronic inflammatory status by reducing inflammatory cytokines . Furthermore, it reduces oxidative stress by participating in the synthesis of antioxidant enzymes .

Molecular Mechanism

Zinc Phenolsulfonate exerts its effects at the molecular level through several mechanisms. It is involved in the efficient regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .

Temporal Effects in Laboratory Settings

Over time, Zinc Phenolsulfonate has shown to have a significant impact on the reversibly cycling of the zinc electrode over 2000 hours with a low overpotential of 17.7 mV . It has also demonstrated impressive cycling stability for 10000 cycles in a full battery with a polyaniline cathode .

Metabolic Pathways

Zinc Phenolsulfonate is involved in several metabolic pathways. Zinc, as a component of Zinc Phenolsulfonate, is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with Zinc through specific regions such as Zinc-finger domains, LIM domains, and RING finger domains .

Transport and Distribution

Zinc Phenolsulfonate is transported and distributed within cells and tissues. The transportation of zinc, a component of Zinc Phenolsulfonate, is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .

Subcellular Localization

It is known that zinc, a component of Zinc Phenolsulfonate, acts as a neuromodulator in synaptic transmissions , and as an intracellular signal transducer in multiple cellular functions, which is regulated by zinc transporters .

Preparation Methods

Zinc phenolsulfonate is synthesized through a chemical reaction involving zinc and phenolsulfonic acid . The reaction typically involves the following steps:

    Reaction of Zinc with Phenolsulfonic Acid: Zinc metal or zinc oxide is reacted with phenolsulfonic acid in an aqueous solution.

    Crystallization: The resulting solution is then cooled to allow the zinc phenolsulfonate to crystallize out of the solution.

    Purification: The crystals are purified by recrystallization from warm water.

Industrial production methods often involve similar steps but on a larger scale, with additional purification steps to ensure the product meets the required specifications for use in cosmetics and other applications .

Properties

CAS No.

127-82-2

Molecular Formula

C6H6O4SZn

Molecular Weight

239.6 g/mol

IUPAC Name

4-hydroxybenzenesulfonic acid;zinc

InChI

InChI=1S/C6H6O4S.Zn/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);

InChI Key

OVKSISLQQUYEAI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Zn+2]

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.[Zn]

boiling_point

248 °F at 760 mmHg (decomposes) (USCG, 1999)

Color/Form

Colorless transparent crystals or white granular powder

density

greater than 1 at 68 °F (USCG, 1999)

Key on ui other cas no.

127-82-2

physical_description

Zinc phenolsulfonate appears as a colorless to white crystalline solid which turns pink on exposure to air. The primary is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is soluble in water. It is used as an insecticide and in medicine.
Octahydrate: Odorless solid;  Effloresces in dry air;  [Merck Index]

Pictograms

Irritant

solubility

Solubility: 62.5 g/100 cc cold water;  250 g/100 cc water at 100 °C;  55.6 g/100 cc alcohol at 25 °C /Octahydrate/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Zinc Phenolsulfonate in consumer products?

A1: Zinc Phenolsulfonate is primarily utilized as an antimicrobial and astringent ingredient in cosmetic products. [] Its concentration in these products typically doesn't exceed 5%. []

Q2: How safe is Zinc Phenolsulfonate for use in cosmetics?

A2: Extensive research, including clinical assessments, has concluded that Zinc Phenolsulfonate is safe for use as a cosmetic ingredient at current usage levels and concentrations. [, ]

Q3: Has Zinc Phenolsulfonate demonstrated any mutagenic properties?

A3: Tests conducted on five Salmonella strains, both with and without metabolic activation, showed no evidence of mutagenicity associated with Zinc Phenolsulfonate. []

Q4: What is the impact of Zinc Phenolsulfonate on plaque formation?

A4: In vitro studies have shown that Zinc Phenolsulfonate does not inhibit the growth or plaque formation of bacteria commonly associated with dental plaque, including A. viscosus, A. naeslundii, S. mutans, and S. sanguis. []

Q5: Are there any agricultural applications for Zinc Phenolsulfonate?

A5: Zinc Phenolsulfonate is a component in certain fertilizer formulations. While the exact role of Zinc Phenolsulfonate is not explicitly stated, these fertilizers are designed to increase crop yield and overall plant weight. [, ]

Q6: What other ingredients are commonly used alongside Zinc Phenolsulfonate?

A6: In cosmetic formulations, particularly those aimed at controlling hyperhidrosis (excessive sweating), Zinc Phenolsulfonate may be combined with Aluminum Phenolsulfonate. [] In aerosol deodorant products, Zinc Phenolsulfonate is often found alongside Hexachlorophene. []

Q7: Is there a way to quantify the presence of Zinc Phenolsulfonate in a product?

A8: Yes, spectrophotometric methods have been developed for the determination of Zinc Phenolsulfonate concentrations in products like aerosol deodorants. [] Additionally, selective flow injection detection techniques utilizing pre-anodized screen-printed carbon electrodes offer another approach for quantifying Zinc Phenolsulfonate. []

Q8: Beyond spectrophotometry, are there other analytical techniques relevant to studying Zinc Phenolsulfonate?

A9: Yes, volumetric analysis methods, as described by Guido Adanti, have been employed for the determination of Zinc Phenolsulfonate. []

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